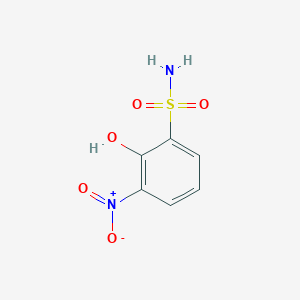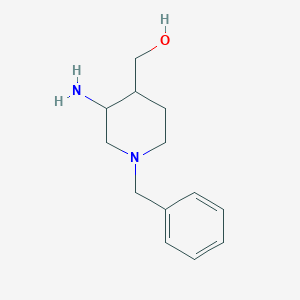![molecular formula C12H17ClN2O B1523731 1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 1269152-08-0](/img/structure/B1523731.png)
1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride
Overview
Description
“1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a research-use-only compound .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzene ring through a methylene bridge . The benzene ring has an aminomethyl substituent . The exact three-dimensional structure would depend on the spatial orientation of these groups and the presence of any chiral centers .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as boiling point and density are not specified in the search results .Scientific Research Applications
Photoreactions in Aqueous Solutions
- The compound has been studied in the context of photoaddition reactions. For instance, research by Kurauchi, Nobuhara, and Ohga (1986) explored the irradiation of aqueous solutions containing a similar pyrrolinium compound, leading to various adduct formations and reduction products, indicative of its reactivity under light exposure (Kurauchi, Nobuhara, & Ohga, 1986).
Catalytic and Antibacterial Activity
- Özdemir, Dayan, Çetinkaya, and Akgül (2012) synthesized a related compound demonstrating antibacterial activities and catalytic action in transfer hydrogenation reactions, suggesting potential biomedical and chemical synthesis applications (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Intermediate in Chemical Synthesis
- Research by Davis, Wakefield, and Wardell (1992) involved using a related azine compound as an intermediate in chemical reactions to produce various pyrrolo-pyridines, indicating its utility in complex organic synthesis processes (Davis, Wakefield, & Wardell, 1992).
Monoamine Oxidase Inactivation
- Ding and Silverman (1992) studied compounds similar to 1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride for their ability to inactivate monoamine oxidase, a key enzyme in the brain, indicating potential applications in neurochemistry and pharmacology (Ding & Silverman, 1992).
Corrosion Inhibition
- In the field of materials science, Arshadi, Hosseini, and Ghorbani (2002) explored the inhibition effects of related compounds on metal corrosion, indicating potential applications in industrial material protection (Arshadi, Hosseini, & Ghorbani, 2002).
Synthesis of Novel Compounds
- The compound has been used in synthesizing new classes of substances, such as in the work by Rubtsova et al. (2020), where derivatives of pyrrolidin-2-ones were synthesized, indicating its importance in the creation of new molecules for various applications (Rubtsova et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for research on “1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” would depend on the results of initial studies on its properties and potential applications. Given its structural features, it could be of interest in medicinal chemistry for the development of new therapeutic agents .
properties
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15;/h1,3-4,7H,2,5-6,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRXDBSODJVPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride | |
CAS RN |
1269152-08-0 | |
| Record name | 1-{[3-(aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)





